5-Methyl-4'-hydroxy-2-benzylidene-coumaran-3-one
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Overview
Description
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxybenzylidene group and a methyl group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-methylbenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzylidene double bond can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is not fully understood. its biological activities are thought to be related to its ability to interact with cellular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The hydroxy group and benzylidene moiety are likely important for its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Hydroxybenzylidene)-3-methylbenzofuran-3(2H)-one: Similar structure but with a different substitution pattern.
(E)-2-(4-Hydroxybenzylidene)-5-ethylbenzofuran-3(2H)-one: Similar structure with an ethyl group instead of a methyl group.
(E)-2-(4-Hydroxybenzylidene)-5-phenylbenzofuran-3(2H)-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12O3 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9,17H,1H3/b15-9+ |
InChI Key |
ZTHRSDNSBNDEKA-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)O)/C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)O)C2=O |
Origin of Product |
United States |
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